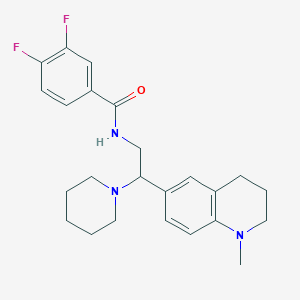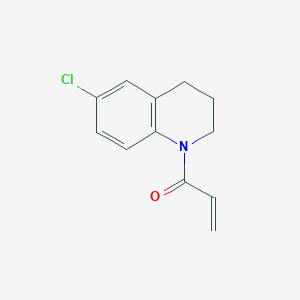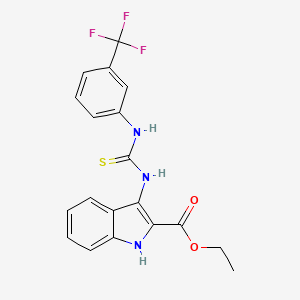![molecular formula C9H17NO2 B2403500 4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol CAS No. 1860790-55-1](/img/structure/B2403500.png)
4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol” is a chemical compound with the CAS Number: 1860790-55-1 . It has a molecular weight of 171.24 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(1-(aminomethyl)cyclopropyl)tetrahydro-2H-pyran-4-ol . The InChI code is 1S/C9H17NO2/c10-7-8(1-2-8)9(11)3-5-12-6-4-9/h11H,1-7,10H2 .Physical And Chemical Properties Analysis
This compound is typically stored at 4 degrees Celsius . It is available in powder form .Applications De Recherche Scientifique
1. Reaction Mechanisms and Intermediate Formation
- Cyclopropene and Epoxy-Alcohols Reactions: Research by Yoshida et al. (1988) explored the reactivity of cyclopropene intermediates, which are structurally related to 4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol. Their work demonstrated the conversion of such intermediates into cyclopentadienols under specific conditions, providing insights into reaction mechanisms and intermediate formation in organic synthesis (Yoshida et al., 1988).
2. Stereoselective Synthesis
- Chiral Cyclopropanes as Histamine Analogues: Kazuta et al. (2002) discussed the use of chiral cyclopropanes, closely related to the chemical , for creating conformationally restricted analogues of histamine. This emphasizes the importance of cyclopropyl groups in medicinal chemistry and stereoselective synthesis (Kazuta et al., 2002).
3. Synthesis of Bioactive Compounds
- Aminophosphonic Acids Synthesis: Groth et al. (1993) highlighted the synthesis of aminocyclopropylphosphonic acids, noting their biological significance due to the unique properties of the cyclopropyl group. This underscores the role of cyclopropyl-containing compounds like 4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol in the synthesis of bioactive molecules (Groth et al., 1993).
4. Conformational Studies in Chemistry
- Structural Studies of Cyclopropyl Compounds: Abele et al. (1999) conducted structural studies on β-oligopeptides containing cyclopropane, providing insights into the conformational aspects of such molecules. This is relevant for understanding the structural and conformational properties of 4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol (Abele et al., 1999).
5. Organic Synthesis and Functionalization
- Cyclopropyl Carbinols in Synthesis: Bennett et al. (1973) examined the use of spiro cyclopropyl carbinols in organic synthesis, which is relevant for understanding the synthesis and functionalization of compounds like 4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol (Bennett et al., 1973).
6. Medicinal Chemistry Applications
- Anticonvulsant Enaminones: Kubicki et al. (2000) discussed the crystal structures of anticonvulsant enaminones, demonstrating the importance of cyclopropyl groups in medicinal chemistry. This research can provide insights into the potential medicinal applications of 4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol (Kubicki et al., 2000).
Safety And Hazards
The compound is labeled with the GHS pictograms GHS05 and GHS07 . The signal word for this compound is "Danger" . The hazard statements include H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
4-[1-(aminomethyl)cyclopropyl]oxan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-7-8(1-2-8)9(11)3-5-12-6-4-9/h11H,1-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZLZZSCXVDYSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2(CCOCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2403417.png)

![4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2403419.png)



![(2R)-3-[(2,6-dichlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2403424.png)


![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2403429.png)
![N-(4-bromophenyl)-2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2403430.png)

![3,3-Dimethyl-4-[1-(2-methyl-1-benzofuran-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2403433.png)
![6-ethyl-N-[3-(3-methylpiperidin-1-yl)propyl]-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxamide](/img/structure/B2403436.png)